9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine
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Overview
Description
9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine is a complex organic compound that features a purine base linked to a trifluoromethyl-substituted pyridine ring through an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted pyridine derivative.
The azetidine moiety is then introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with an azetidine precursor under basic conditions. Finally, the purine base is attached through a coupling reaction, often facilitated by a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can result in the formation of reduced pyridine derivatives .
Scientific Research Applications
9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability . The azetidine moiety can also contribute to the compound’s biological activity by facilitating its interaction with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine derivatives: These compounds share the trifluoromethyl-substituted pyridine ring and are used in similar applications, such as agrochemicals and pharmaceuticals.
Azetidine-containing compounds: These compounds feature the azetidine moiety and are studied for their potential biological activity and use in drug discovery.
Uniqueness
9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine is unique due to its combination of a purine base, a trifluoromethyl-substituted pyridine ring, and an azetidine moiety. This unique structure provides the compound with distinct physical and chemical properties, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
9-methyl-6-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6O/c1-23-8-22-12-13(23)20-7-21-14(12)24-5-10(6-24)25-9-2-3-19-11(4-9)15(16,17)18/h2-4,7-8,10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPMDZNEPPMSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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